molecular formula C21H26N4O3S2 B1250784 N-[5-[2-(2,5-dimethoxyanilino)-4-thiazolyl]-4-methyl-2-thiazolyl]-2-methylpentanamide

N-[5-[2-(2,5-dimethoxyanilino)-4-thiazolyl]-4-methyl-2-thiazolyl]-2-methylpentanamide

Cat. No. B1250784
M. Wt: 446.6 g/mol
InChI Key: JAZWKYQDMWHNDM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[5-[2-(2,5-dimethoxyanilino)-4-thiazolyl]-4-methyl-2-thiazolyl]-2-methylpentanamide is a dimethoxybenzene.

Scientific Research Applications

Thiazolidinedione Derivatives in Dermatological Applications

N-[5-[2-(2,5-dimethoxyanilino)-4-thiazolyl]-4-methyl-2-thiazolyl]-2-methylpentanamide, as part of the thiazolidinedione class, shows potential in dermatology. A study by Venkatraman et al. (2004) explored derivatives of thiazolidinedione, demonstrating their efficacy as oral and topical agents for treating inflammatory skin conditions like contact dermatitis, atopic dermatitis, and psoriasis. These compounds were found to be potent activators of peroxisome proliferator-activated receptor gamma (PPARgamma) and showed significant anti-inflammatory effects in models of allergic contact dermatitis (Venkatraman et al., 2004).

Antimicrobial and Anticancer Potential

Research into thiazolyl compounds, closely related to N-[5-[2-(2,5-dimethoxyanilino)-4-thiazolyl]-4-methyl-2-thiazolyl]-2-methylpentanamide, has revealed potential antimicrobial and anticancer properties. Al-adilee and Hessoon (2019) synthesized a thiazolyl azo dye ligand and metal complexes, which exhibited antibacterial and antifungal properties, as well as in vitro antitumor activity against human breast cancer (Al-adilee & Hessoon, 2019). Another study by Gür et al. (2020) on Schiff bases derived from 1,3,4-thiadiazole compounds demonstrated DNA protective ability, antimicrobial activity, and potential for cancer therapy (Gür et al., 2020).

Neurodegenerative Disease Research

Compounds structurally similar to N-[5-[2-(2,5-dimethoxyanilino)-4-thiazolyl]-4-methyl-2-thiazolyl]-2-methylpentanamide have been explored for their potential in Alzheimer's therapy. Scott et al. (2011) investigated N-Aryl-substituted 3-(β-D-glucopyranosyloxy)-2-methyl-4(1H)-pyridinones for their ability to interact with metal ions in the context of neurodegenerative diseases. Their research highlighted the potential of these compounds in targeting drug action to Alzheimer's affected areas (Scott et al., 2011).

Photooxygenation and Fluorescence Properties

The photooxygenation properties of thiazolyl compounds, related to N-[5-[2-(2,5-dimethoxyanilino)-4-thiazolyl]-4-methyl-2-thiazolyl]-2-methylpentanamide, have been explored. Jain et al. (2012) reported on the photooxygenation of N-(2-thiazolyl) sulfanilamide and similar compounds, establishing their structures through spectral analysis (Jain, Chourey, & Jetti, 2012). Additionally, Gundogdu et al. (2018) synthesized bithiazole-containing diarylethenes, demonstrating their photochromic and fluorescent properties as potential cation sensors (Gundogdu et al., 2018).

properties

Product Name

N-[5-[2-(2,5-dimethoxyanilino)-4-thiazolyl]-4-methyl-2-thiazolyl]-2-methylpentanamide

Molecular Formula

C21H26N4O3S2

Molecular Weight

446.6 g/mol

IUPAC Name

N-[5-[2-(2,5-dimethoxyanilino)-1,3-thiazol-4-yl]-4-methyl-1,3-thiazol-2-yl]-2-methylpentanamide

InChI

InChI=1S/C21H26N4O3S2/c1-6-7-12(2)19(26)25-21-22-13(3)18(30-21)16-11-29-20(24-16)23-15-10-14(27-4)8-9-17(15)28-5/h8-12H,6-7H2,1-5H3,(H,23,24)(H,22,25,26)

InChI Key

JAZWKYQDMWHNDM-UHFFFAOYSA-N

Canonical SMILES

CCCC(C)C(=O)NC1=NC(=C(S1)C2=CSC(=N2)NC3=C(C=CC(=C3)OC)OC)C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-[5-[2-(2,5-dimethoxyanilino)-4-thiazolyl]-4-methyl-2-thiazolyl]-2-methylpentanamide
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N-[5-[2-(2,5-dimethoxyanilino)-4-thiazolyl]-4-methyl-2-thiazolyl]-2-methylpentanamide

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